molecular formula C20H25N5O3 B2802215 N-cyclohexyl-3-(3-(3-(methylcarbamoyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide CAS No. 1396794-98-1

N-cyclohexyl-3-(3-(3-(methylcarbamoyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide

Cat. No.: B2802215
CAS No.: 1396794-98-1
M. Wt: 383.452
InChI Key: LWHVNDOZWYBKNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-3-(3-(3-(methylcarbamoyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide is a synthetic small molecule characterized by a 1,2,4-oxadiazole core substituted with a methylcarbamoylphenyl group and an azetidine-carboxamide moiety. The 1,2,4-oxadiazole ring is a nitrogen-rich heterocycle known for its metabolic stability and ability to act as a bioisostere for esters or amides, making it a common scaffold in medicinal chemistry . This compound’s structural complexity suggests applications in drug discovery, particularly in targeting enzymes or receptors where rigidity and hydrogen-bonding interactions are critical.

Properties

IUPAC Name

N-cyclohexyl-3-[3-[3-(methylcarbamoyl)phenyl]-1,2,4-oxadiazol-5-yl]azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O3/c1-21-18(26)14-7-5-6-13(10-14)17-23-19(28-24-17)15-11-25(12-15)20(27)22-16-8-3-2-4-9-16/h5-7,10,15-16H,2-4,8-9,11-12H2,1H3,(H,21,26)(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWHVNDOZWYBKNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC(=C1)C2=NOC(=N2)C3CN(C3)C(=O)NC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-cyclohexyl-3-(3-(3-(methylcarbamoyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide, with a CAS number of 1396794-98-1, is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxicity, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H25N5O3C_{20}H_{25}N_{5}O_{3}, with a molecular weight of 383.4 g/mol. The structure features a cyclohexyl group, an azetidine ring, and a 1,2,4-oxadiazole moiety that are crucial for its biological activities.

PropertyValue
CAS Number1396794-98-1
Molecular FormulaC20H25N5O3
Molecular Weight383.4 g/mol

Antimicrobial Activity

Research has shown that oxadiazole derivatives exhibit considerable antimicrobial properties. A study focusing on similar compounds demonstrated strong bactericidal effects against various strains of bacteria, particularly Staphylococcus spp. The mechanism of action is believed to involve interference with biofilm formation and bacterial transcription processes due to the presence of the oxadiazole ring .

Case Study: Antimicrobial Efficacy
In a comparative study involving several synthesized oxadiazole derivatives:

  • Compounds tested : Included derivatives similar to N-cyclohexyl-3-(3-(3-(methylcarbamoyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidine.
  • Results : The compounds showed effective inhibition against Gram-positive and Gram-negative bacteria. Notably, some derivatives outperformed standard antibiotics like ciprofloxacin in terms of efficacy.

Cytotoxicity Studies

Cytotoxicity assays are essential to evaluate the safety profile of new compounds. In vitro studies involving L929 normal cell lines indicated that while some derivatives exhibited cytotoxic effects at higher concentrations, others enhanced cell viability .

Cytotoxicity Results Summary

CompoundConcentration (µM)Cell Viability (%) after 24hCell Viability (%) after 48h
241009279
252006873
29509697

The biological activity of N-cyclohexyl-3-(3-(3-(methylcarbamoyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidine can be attributed to:

  • Structural Features : The oxadiazole ring contributes significantly to its lipophilicity and interaction with biological membranes.
  • Gene Transcription Modulation : The presence of functional groups such as -N=CO may influence gene expression related to bacterial resistance and biofilm formation.

Comparison with Similar Compounds

Structural Similarities and Divergences

The compound shares structural motifs with several 1,2,4-oxadiazole derivatives reported in recent literature. Key analogs include:

Compound Name Key Substituents Biological Activity/Application Reference
N-cyclohexyl-3-(3-(3-(methylcarbamoyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide (Target) Azetidine, methylcarbamoylphenyl, cyclohexyl Hypothesized enzyme inhibition
SLM6031434 Pyrrolidine, trifluoromethylphenyl, octyloxy SphK2 inhibition (IC₅₀: <1 µM)
N-Methyl-4-(3-(4-phenoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline Phenoxyphenyl, aniline, methyl Antimicrobial (Gram-positive bacteria)
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde Pyrazole, chlorophenylsulfanyl, trifluoromethyl Undisclosed (structural study)

Key Observations:

  • 1,2,4-Oxadiazole Core : All compounds retain the 1,2,4-oxadiazole ring, critical for stability and intermolecular interactions. However, substituents at the 3- and 5-positions dictate pharmacological profiles. For example, SLM6031434’s trifluoromethyl and octyloxy groups enhance lipophilicity, favoring membrane permeability , while the target compound’s methylcarbamoylphenyl group may improve solubility and hydrogen-bonding capacity.
  • Ring Systems: The azetidine ring in the target compound contrasts with pyrrolidine in SLM6031434 or pyrazole in .
  • Functional Groups : The cyclohexylcarboxamide group in the target compound is absent in other analogs, suggesting unique interactions with hydrophobic enzyme pockets.

Pharmacological and Physicochemical Comparisons

  • Potency: SLM6031434 demonstrates nanomolar inhibition of SphK2, attributed to its trifluoromethyl group and octyloxy chain, which mimic natural lipid substrates . In contrast, antimicrobial oxadiazoles (e.g., N-Methyl-4-(3-(4-phenoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline) rely on phenoxyphenyl groups for disrupting bacterial membranes . The target compound’s activity remains uncharacterized but is hypothesized to target similar pathways.
  • Solubility and Bioavailability : The methylcarbamoyl group in the target compound likely enhances aqueous solubility compared to SLM6031434’s octyloxy chain, which may limit oral bioavailability. Azetidine’s rigidity could reduce metabolic degradation relative to pyrrolidine-based analogs.

Q & A

Q. What are the recommended synthetic routes for N-cyclohexyl-3-(3-(3-(methylcarbamoyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide, and how can reaction conditions be optimized?

The compound's synthesis typically involves cyclization of amidoximes with carboxylic acids to form the 1,2,4-oxadiazole core. Key parameters include:

  • Catalysts : Vilsmeier reagents (e.g., POCl₃/DMF) or microwave-assisted techniques to enhance yields (reducing reaction time from 24h to 1–2h) .
  • Solvents : Polar aprotic solvents like DMF or acetonitrile improve cyclization efficiency.
  • Temperature : Optimal ranges between 80–120°C for conventional methods, while microwave methods operate at 150°C . A stepwise approach is advised: (i) synthesize the oxadiazole moiety, (ii) couple with the azetidine-carboxamide backbone, and (iii) introduce the cyclohexyl group via carboxamide linkage.

Q. How should researchers characterize the structural and electronic properties of this compound?

Use a combination of:

  • Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and purity (>95% by integration).
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ peak at m/z 468.2021) .
  • X-ray Crystallography : Resolve spatial arrangements of the azetidine and oxadiazole rings, which influence electronic properties (e.g., dipole moments affecting solubility) .

Q. What preliminary assays are suitable for evaluating its biological activity?

Target enzyme/receptor binding assays (e.g., fluorescence polarization or SPR) to assess inhibition constants (Kᵢ). For example:

  • Screen against kinases or proteases due to oxadiazole’s affinity for ATP-binding pockets .
  • Use cell-based viability assays (MTT or resazurin) to probe cytotoxicity (IC₅₀ values) in cancer lines .

Q. How can stability and solubility be assessed under experimental conditions?

  • Stability : Incubate in PBS (pH 7.4) or simulated gastric fluid (pH 2.0) at 37°C for 24h; analyze degradation via HPLC .
  • Solubility : Use shake-flask method with solvents of varying polarity (logP ~2.5 predicted) .

Advanced Research Questions

Q. What computational strategies can predict the compound’s reactivity and target interactions?

  • Quantum Chemical Calculations : Employ DFT (e.g., B3LYP/6-31G*) to model transition states for oxadiazole formation .
  • Molecular Dynamics (MD) : Simulate binding modes with targets (e.g., MDM2/p53 interface) using AMBER or GROMACS .
  • Machine Learning : Train QSAR models on analogs to predict ADMET properties (e.g., bioavailability, CYP450 inhibition) .

Q. How can structure-activity relationship (SAR) studies be designed to optimize potency?

  • Substitutions : Systematically modify:
  • Azetidine ring : Replace cyclohexyl with bicyclic groups (e.g., norbornane) to enhance rigidity .
  • Oxadiazole substituents : Introduce electron-withdrawing groups (e.g., -CF₃) to improve metabolic stability .
    • Assays : Test analogs in parallel against primary and off-targets (e.g., hERG for cardiac safety) .

Q. What experimental designs resolve contradictions in biological data (e.g., variable IC₅₀ across studies)?

  • Statistical DOE : Use factorial designs (e.g., 2⁴ matrix) to isolate variables like cell passage number, serum concentration, or incubation time .
  • Orthogonal Validation : Confirm activity with CRISPR-mediated target knockout or siRNA silencing .
  • Meta-Analysis : Pool data from independent labs using standardized protocols (e.g., NIH Assay Guidance Manual) .

Q. How can in vivo pharmacokinetic (PK) models be tailored for this compound?

  • ADME Profiling :
  • Absorption : Parallel artificial membrane permeability assay (PAMPA) for intestinal absorption .
  • Metabolism : Incubate with liver microsomes (human/rodent) to identify CYP-mediated metabolites .
    • PK/PD Modeling : Fit plasma concentration-time curves (non-compartmental analysis) to estimate t₁/₂, Cₘₐₓ, and bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.